(E)-N-(2-氧代-2-(2-(噻吩-2-基亚甲基)肼基)乙基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

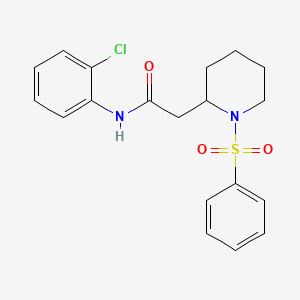

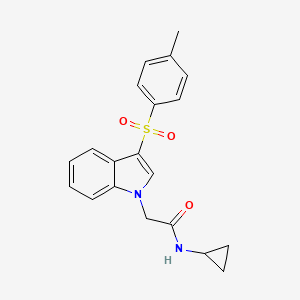

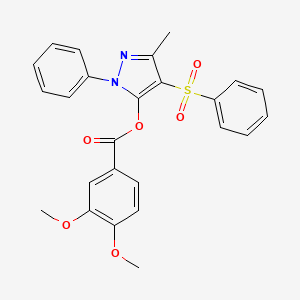

The compound "(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide" is a derivative of benzamide, which is a class of compounds known for their diverse biological activities and applications in coordination chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for forming complexes with various metals.

Synthesis Analysis

The synthesis of related N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been reported to involve a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . This method is noted for its high yields and simplicity, with the reaction workup being straightforward and the products easily separable from the reaction mixture. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed, possibly with the incorporation of a thiophen-2-ylmethylene moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be quite complex, as seen in the related compound N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL), which forms intramolecular hydrogen bonds and behaves as a bidentate ligand . The compound of interest may also exhibit similar structural features, such as the potential for hydrogen bonding and chelation, due to the presence of the hydrazinyl group and the carbonyl moiety.

Chemical Reactions Analysis

Benzamide derivatives are known to form complexes with various metals, as demonstrated by the synthesis of Co(II), Fe(III), Cu(II), and Zn(II) perchlorate complexes with HL . The compound "(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide" may similarly react with metal ions to form complexes, potentially exhibiting interesting reactivity patterns due to the presence of the thiophene and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from studies on similar compounds. For instance, HL and its metal complexes have been characterized using elemental analysis, FT-IR, FT-Raman, and 1H-NMR spectra, as well as by thermal gravimetric analysis (TGA), magnetic moment, and molar conductivity measurements . These techniques could be applied to the compound of interest to determine its physical state, stability, magnetic properties, and electrical conductivity. The presence of the trifluoromethyl group in particular may impart unique electronic and steric effects, influencing the compound's overall properties.

科学研究应用

合成和结构分析

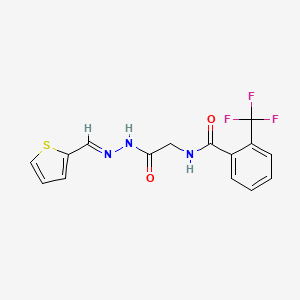

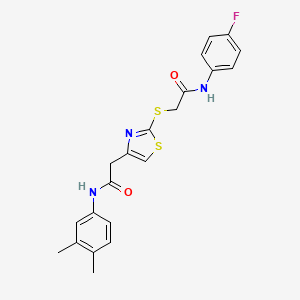

新型席夫碱苯甲酰胺:一种用于合成新型席夫碱化合物的重要中间体,表现出有效的抗菌活性。该合成涉及肼合水对噻吩基前体的亲核攻击,导致具有显著抗菌和抗真菌作用的化合物 (Karanth 等,2018).

杂环合成:对噻吩基腙乙酸酯的研究探索了它们对各种氮亲核试剂的反应性,产生了多种杂环衍生物,表明该化合物在合成复杂杂环方面的多功能性 (Mohareb 等,2004).

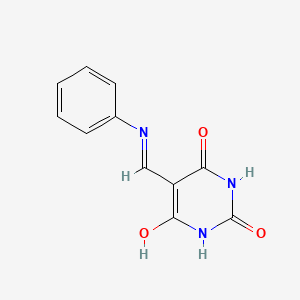

晶体结构分析:阐明了一种相关化合物的晶体结构,深入了解其分子构型和晶格内的稳定机制,增强了对这类化合物在原子水平上的理解 (Kumar 等,2016).

抗菌活性

- 抗菌特性:合成的席夫碱苯甲酰胺表现出有希望的抗菌特性。例如,一项研究报告了对白色念珠菌和铜绿假单胞菌的显着生长抑制作用,证明了这些化合物在治疗感染中的潜力 (Karanth 等,2018).

催化和合成应用

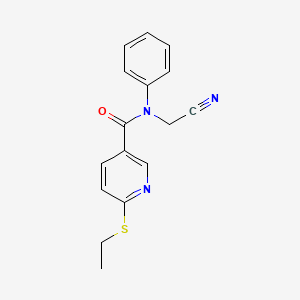

- 烯烃氧化中的催化活性:涉及相关配体的二氧化钒(V)配合物在烯烃氧化中表现出催化效率,突出了这些化合物在工业和合成化学中的应用 (Ghorbanloo 等,2017).

属性

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-6-2-1-5-11(12)14(23)19-9-13(22)21-20-8-10-4-3-7-24-10/h1-8H,9H2,(H,19,23)(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABYOGQCKBQIBQ-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)